3-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
3-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. The starting materials often include substituted anilines and thioamides, which undergo cyclization reactions under specific conditions to form the imidazo[2,1-b][1,3]thiazine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce different substituents to the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may exhibit interesting pharmacological properties, such as antimicrobial, antiviral, or anticancer activities. Studies may focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new medications.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific biological context and the nature of the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- 3-(2,4-dimethylphenyl)-1-(4-hydroxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
Uniqueness
The uniqueness of 3-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group, for example, may enhance its solubility and interaction with certain biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H27N2O2S+ |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C22H27N2O2S/c1-4-26-19-9-7-18(8-10-19)23-15-22(25,24-12-5-13-27-21(23)24)20-11-6-16(2)14-17(20)3/h6-11,14,25H,4-5,12-13,15H2,1-3H3/q+1 |
InChI Key |
WZHJAWGKKDXHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)C)C)O |
Origin of Product |
United States |
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